Cas no 28508-20-5 (Bromocholine bromide)

Bromocholine bromide 化学的及び物理的性質

名前と識別子

-

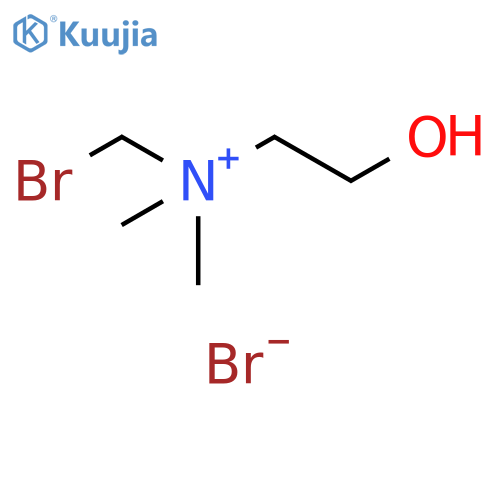

- (Bromomethyl)(2-hydroxyethyl)dimethylazanium bromide

- Bromocholine bromide

-

- インチ: 1S/C5H13BrNO.BrH/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1

- InChIKey: KSPJYQWZOMNERQ-UHFFFAOYSA-M

- SMILES: [N+](C)(C)(CBr)CCO.[Br-]

Bromocholine bromide Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Bromocholine bromide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | B801625-50mg |

Bromocholine bromide |

28508-20-5 | 50mg |

$ 160.00 | 2022-06-01 | ||

| TRC | B801625-100mg |

Bromocholine bromide |

28508-20-5 | 100mg |

$ 230.00 | 2022-06-01 | ||

| TRC | B801625-10mg |

Bromocholine bromide |

28508-20-5 | 10mg |

$ 50.00 | 2022-06-01 |

Bromocholine bromide 関連文献

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

Bromocholine bromideに関する追加情報

Bromocholine bromide (CAS No. 28508-20-5): A Comprehensive Overview

Bromocholine bromide, with the chemical formula C5H10Br2N, is a significant compound in the field of pharmaceutical and biochemical research. Its CAS number, CAS No. 28508-20-5, uniquely identifies it in scientific literature and databases, facilitating accurate referencing and research. This compound has garnered attention due to its versatile applications, particularly in the development of bioactive molecules and therapeutic agents.

The molecular structure of Bromocholine bromide features a choline backbone substituted with two bromine atoms. This structural feature contributes to its reactivity and makes it a valuable intermediate in organic synthesis. The presence of bromine atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules.

In recent years, Bromocholine bromide has been explored for its potential in drug discovery. Its ability to act as a precursor for more complex pharmacophores has made it a subject of interest in medicinal chemistry. Researchers have leveraged its structural properties to develop novel compounds with therapeutic implications. For instance, derivatives of Bromocholine bromide have been investigated for their role in modulating neurotransmitter systems, offering insights into potential treatments for neurological disorders.

One of the most compelling aspects of Bromocholine bromide is its involvement in the synthesis of cholinergic agents. Cholinergic compounds play a crucial role in maintaining cognitive functions and have been extensively studied for their potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The brominated choline derivatives synthesized from Bromocholine bromide exhibit enhanced binding affinity to cholinergic receptors, making them promising candidates for further development.

The chemical reactivity of Bromocholine bromide also makes it a valuable tool in biochemical research. Its ability to participate in various functional group transformations allows scientists to tailor its structure for specific applications. This flexibility has been exploited in the synthesis of probes and reporters used in biochemical assays, enabling researchers to study enzyme mechanisms and metabolic pathways with greater precision.

Recent advancements in synthetic methodologies have further highlighted the importance of Bromocholine bromide. The development of more efficient synthetic routes has not only improved the availability of this compound but also opened new avenues for its application. For example, catalytic methods have been employed to achieve selective bromination, reducing side reactions and improving yields. These innovations underscore the compound's significance in modern chemical synthesis.

The pharmacological profile of Bromocholine bromide continues to be an area of active investigation. Preclinical studies have demonstrated its potential as an intermediate in the development of drugs targeting various diseases. Its ability to undergo structural modifications allows for the creation of molecules with tailored pharmacokinetic properties, enhancing their therapeutic efficacy.

In conclusion, Bromocholine bromide (CAS No. 28508-20-5) is a multifaceted compound with broad applications in pharmaceutical and biochemical research. Its unique structural features and reactivity make it a valuable tool for synthesizing bioactive molecules and developing novel therapeutic agents. As research progresses, the potential uses of this compound are expected to expand, further solidifying its role as a cornerstone in modern chemical science.

28508-20-5 (Bromocholine bromide) Related Products

- 1502461-09-7(1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one)

- 1803588-27-3((5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride)

- 2227917-97-5((2S)-4-propylheptan-2-amine)

- 689771-82-2(ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)

- 890-98-2(Benzyl DL-Mandelate)

- 2228564-22-3(2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine)

- 1351597-40-4(N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-2-4-(propan-2-ylsulfanyl)phenylacetamide)

- 2137065-46-2((2R,4r,6S)-2,6-dimethyl-N-(propan-2-yl)oxane-4-carboxamide)

- 1261578-32-8(2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine)

- 2149590-27-0(3,3,3-Trifluoropropoxytriethylsilane)